1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Description
1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (CAS RN: 151907-79-8) is a bicyclic organic compound featuring a cyclopentene backbone substituted with a tert-butoxycarbonyl (BOC)-protected amino group at the 4-position and a methyl ester at the 1-position . Its systematic IUPAC name reflects the (1R,4R) stereochemistry, critical for its reactivity and biological interactions . The BOC group enhances stability during synthetic processes, while the methyl ester contributes to solubility and serves as a handle for further derivatization. This compound is primarily utilized in peptide synthesis and as a chiral intermediate in pharmaceuticals .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVUUOLKMLXVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves multiple steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentene structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water, sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The cyclopentene ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Saturated Cyclopentane Analogs
- Methyl 1-aminocyclopentanecarboxylate (CAS RN: 114887-36-4): This compound replaces the cyclopentene ring with a saturated cyclopentane, eliminating conjugation possibilities. The absence of the BOC group leaves the amine unprotected, increasing its reactivity but reducing stability during synthesis. Applications include intermediates for heterocyclic compounds .
Stereoisomers
- (1S,4R)-4-[[BOC]amino]-2-cyclopentene-1-carboxylic acid methyl ester (CAS RN: 95701-58-9): This stereoisomer differs in the configuration at the 1-position. Stereochemistry significantly impacts biological activity and synthetic pathways. For example, the (1R,4R) configuration may exhibit higher affinity for specific enzyme targets compared to the (1S,4R) form .
Larger Cycloalkene Derivatives
- 4-Cyclooctene-1-carboxylic acid, 1,1-dimethylethyl ester (CAS RN: 34769-04-5):
The cyclooctene ring reduces ring strain compared to cyclopentene, altering reactivity in ring-opening reactions. The tert-butyl ester enhances steric hindrance, slowing hydrolysis compared to the methyl ester in the target compound .
Aromatic Analog
- α-[[(1,1-Dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester (CAS RN: 1331666-29-5): Replacing the cyclopentene with a benzene ring introduces aromaticity, altering electronic properties. This compound may exhibit stronger π-π stacking interactions, making it suitable for drug candidates targeting aromatic residues in enzymes .
Functionalized Cyclopropane Derivatives
- Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS RN: 259221-73-3): The cyclopropane ring’s high strain increases reactivity in ring-opening reactions. The vinyl group offers a site for polymerization or cross-coupling, diverging from the target compound’s applications in peptide synthesis .
Table 1: Structural and Functional Comparison
| Compound Name | CAS RN | Ring Type | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | 151907-79-8 | Cyclopentene | BOC-amino, methyl ester | Peptide synthesis |
| Methyl 1-aminocyclopentanecarboxylate | 114887-36-4 | Cyclopentane | Free amino, methyl ester | Heterocyclic intermediates |
| 4-Cyclooctene-1-carboxylic acid tert-butyl ester | 34769-04-5 | Cyclooctene | tert-butyl ester | Polymer chemistry |
| Ethyl 1-amino-2-vinylcyclopropanecarboxylate | 259221-73-3 | Cyclopropane | Amino, vinyl, ethyl ester | Reactive intermediates |
Q & A
What synthetic methodologies are employed to introduce the tert-butoxycarbonyl (Boc) group onto the amino substituent of this compound?
Basic Research Focus
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature. Post-reaction purification via silica gel chromatography ensures removal of byproducts. This method preserves the cyclopentene ring’s integrity while achieving >90% yield in model systems .
How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding stereochemistry?
Basic Research Focus
¹H and ¹³C NMR, coupled with 2D techniques (COSY, HSQC, and NOESY), are critical. The cyclopentene ring’s protons exhibit distinct coupling constants (e.g., J = 8–10 Hz for cis/trans isomers). NOESY correlations between the Boc-protected amino group and adjacent cyclopentene protons confirm spatial proximity, resolving stereochemical assignments. For example, a NOE between the NHBoc proton and H-3 of the cyclopentene indicates a cis configuration .
What factors influence the regioselectivity of functionalization reactions on the cyclopentene ring?
Advanced Research Focus
The Boc group’s steric bulk directs electrophilic additions to the less hindered positions. For example, epoxidation with mCPBA preferentially occurs at the double bond distal to the Boc group. Computational studies (DFT) show a 5–8 kcal/mol energy difference favoring attack at the less substituted carbon. Experimental validation via HPLC-MS after derivatization confirms regioselectivity trends .
How can researchers optimize esterification of the carboxylic acid precursor to improve yield?
Data Contradiction Analysis
Conflicting yields (50–85%) in esterification arise from solvent polarity and catalyst choice. Methanol with sulfuric acid (H₂SO₄) at reflux achieves moderate yields but risks ring-opening. Alternatives like TsOH in DCM at 25°C reduce side reactions. Design of Experiments (DOE) reveals optimal conditions: 1.5 equiv. TsOH, 4Å molecular sieves, and 12-hour reaction time (yield: 89±3%) .
What strategies ensure enantiomeric purity during asymmetric synthesis of stereoisomers?
Advanced Research Focus
Chiral resolution via covalent diastereomer formation (e.g., using (R)- or (S)-Mosher’s acid) or kinetic resolution with lipases (e.g., CAL-B) achieves >95% ee. Asymmetric hydrogenation with Rh-DuPhos catalysts selectively reduces prochiral double bonds. Chiral HPLC (Chiralpak IA column) with hexane:IPA (90:10) eluent monitors enantiopurity .
How does the Boc group’s stability under acidic conditions impact downstream reactions?
Advanced Research Focus
The Boc group is labile to strong acids (e.g., TFA), but mild conditions (pH 3–4, aqueous HCl in dioxane) prevent premature deprotection. Stability studies (TGA/DSC) show decomposition onset at 150°C, allowing reactions below this threshold. For acid-sensitive transformations, alternative protecting groups (e.g., Fmoc) are recommended .
What analytical techniques validate the compound’s purity and identity in complex mixtures?
Basic Research Focus
LC-MS (ESI+) confirms molecular ion peaks ([M+H]⁺ at m/z 284.3). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). FT-IR identifies key functional groups: ν(C=O) at 1720 cm⁻¹ (ester) and 1685 cm⁻¹ (Boc carbamate). X-ray crystallography resolves absolute configuration for crystalline derivatives .
What role does the cyclopentene ring play in Diels-Alder reactions for further functionalization?
Advanced Research Focus
The ring’s conjugated diene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Reaction at 80°C in toluene yields bicyclic adducts, confirmed by ¹³C NMR shifts (δ 125–135 ppm for new sp³ carbons). Computational modeling (Gaussian 16) predicts endo selectivity (ΔΔG‡ = 2.3 kcal/mol) .
How do storage conditions affect the compound’s stability over time?
Basic Research Focus
Stability studies show degradation (<5%) after 6 months at −20°C under argon. Room-temperature storage in DCM leads to Boc group hydrolysis (15% degradation in 30 days). Recommended storage: desiccated at −20°C in amber vials with molecular sieves. Regular NMR monitoring detects hydrolytic byproducts (δ 1.4 ppm for tert-butyl alcohol) .
What mechanistic insights explain conflicting reports on cyclopentene ring-opening during epoxidation?
Data Contradiction Analysis
Ring-opening occurs via acid-catalyzed epoxide rearrangement. Studies using deuterated solvents (CDCl₃ vs. DMSO-d₆) show solvent-dependent pathways: nonpolar solvents favor epoxidation, while polar aprotic solvents promote ring-opening. Kinetic profiling (in situ IR) identifies critical protonation steps, guiding condition selection to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
